N'-{(Z)-[5-(2-chlorobenzyl)-2-hydroxyphenyl]methylidene}-6-methylpyridine-3-carbohydrazide
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Overview
Description
N’-{(Z)-[5-(2-chlorobenzyl)-2-hydroxyphenyl]methylidene}-6-methylpyridine-3-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a hydroxyphenyl group, and a pyridine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(Z)-[5-(2-chlorobenzyl)-2-hydroxyphenyl]methylidene}-6-methylpyridine-3-carbohydrazide typically involves the condensation of 2-chlorobenzyl alcohol with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with 6-methylpyridine-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of intermediates and the optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization, chromatography, and distillation are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{(Z)-[5-(2-chlorobenzyl)-2-hydroxyphenyl]methylidene}-6-methylpyridine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohol derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine: Preliminary studies suggest that it may have therapeutic potential as an anticancer agent and as an antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-{(Z)-[5-(2-chlorobenzyl)-2-hydroxyphenyl]methylidene}-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby modulating various biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N’-{(Z)-[5-(2-chlorobenzyl)-2-hydroxyphenyl]methylidene}-6-methylpyridine-3-carbohydrazide can be compared with other similar compounds, such as:
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: This compound has a similar chlorobenzyl group but differs in the presence of a triazine ring instead of a pyridine ring.
1-(4-chlorobenzyl)-N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-1H-pyrazole-3-carbohydrazide: This compound contains a quinoline ring and a pyrazole ring, making it structurally different but functionally similar in terms of reactivity.
The uniqueness of N’-{(Z)-[5-(2-chlorobenzyl)-2-hydroxyphenyl]methylidene}-6-methylpyridine-3-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(Z)-[5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl]methylideneamino]-6-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-14-6-8-17(12-23-14)21(27)25-24-13-18-11-15(7-9-20(18)26)10-16-4-2-3-5-19(16)22/h2-9,11-13,26H,10H2,1H3,(H,25,27)/b24-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNMHPYHMCRKNL-CFRMEGHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)CC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=C(C=CC(=C2)CC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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